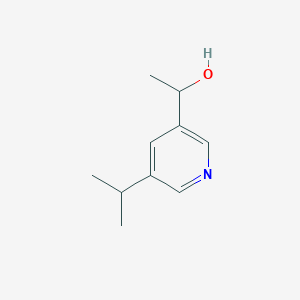

1-(5-Isopropylpyridin-3-yl)ethan-1-ol

Descripción

Propiedades

Fórmula molecular |

C10H15NO |

|---|---|

Peso molecular |

165.23 g/mol |

Nombre IUPAC |

1-(5-propan-2-ylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-7(2)9-4-10(8(3)12)6-11-5-9/h4-8,12H,1-3H3 |

Clave InChI |

NVXXYODRWFUIES-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC(=CN=C1)C(C)O |

Origen del producto |

United States |

Advanced Mass Spectrometry Fragmentation Profiling of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol: A Mechanistic Guide

Executive Summary

In modern drug development and pharmacokinetic profiling, understanding the gas-phase dissociation mechanics of active pharmaceutical ingredients (APIs) is paramount. 1-(5-Isopropylpyridin-3-yl)ethan-1-ol (C₁₀H₁₅NO, Exact Mass: 165.1154 Da) is a highly functionalized scaffold featuring a weakly basic pyridine core, a secondary alcohol moiety, and an aliphatic isopropyl chain. This whitepaper provides an in-depth, mechanistic analysis of its mass spectrometry (MS) fragmentation patterns across both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) modalities.

By deconstructing the causality behind its ionization and fragmentation, this guide equips analytical scientists with the predictive frameworks necessary for robust LC-MS/MS method development, structural elucidation, and metabolite identification.

Ionization Dynamics and The Nitrogen Rule

The initial trajectory of gas-phase fragmentation is entirely dictated by the ionization modality. The presence of the pyridine nitrogen serves as the primary charge-bearing site, but the energy deposited during ionization fundamentally alters the downstream dissociation logic.

-

Electrospray Ionization (ESI+): As a soft ionization technique, ESI+ transfers a proton to the most basic site—the lone pair of the pyridine nitrogen—yielding an even-electron precursor ion, [M+H]⁺ at m/z 166.12 . According to the Nitrogen Rule, an even-electron ion containing an odd number of nitrogen atoms will possess an even nominal mass 1. Fragmentation in this regime is driven by charge-directed, inductive cleavages that strictly adhere to the even-electron rule (avoiding radical losses).

-

Electron Ionization (EI, 70 eV): This hard ionization method strips an electron from the molecule, typically from the nitrogen lone pair or the oxygen atom, generating a highly energetic, odd-electron radical cation, M⁺• at m/z 165.12 2. The odd nominal mass confirms the presence of a single nitrogen atom. The excess internal energy drives rapid homolytic bond fission and radical eliminations.

Mechanistic Fragmentation Pathways

Pathway A: ESI+ Charge-Directed Dehydration

In ESI-CID (Collision-Induced Dissociation), the even-electron [M+H]⁺ ion resists radical loss. The dominant pathway is the loss of small neutral molecules. The protonated pyridine ring can facilitate a proton transfer to the secondary hydroxyl group, creating an excellent leaving group (-OH₂⁺). This triggers an inductive cleavage resulting in the expulsion of water (-18 Da), generating a resonance-stabilized vinylpyridine derivative at m/z 148.11 .

Subsequent fragmentation of this dehydrated species often involves the isopropyl group. Rather than losing a propyl radical (which violates the even-electron rule), the system undergoes a concerted rearrangement to expel a neutral propene molecule (C₃H₆, -42 Da), yielding a stable fragment at m/z 106.06 3.

Pathway B: EI Radical-Site Alpha-Cleavage

Under 70 eV EI conditions, the fragmentation logic shifts to radical stabilization. Secondary alcohols are highly susceptible to α-cleavage. The bond between the carbinol carbon and the adjacent methyl group breaks homolytically. This expels a methyl radical (CH₃•, -15 Da) to form a highly stable, oxygen-stabilized oxonium ion at m/z 150.09 2. The loss of the larger pyridyl group is statistically possible but energetically unfavorable compared to the loss of the methyl radical, due to the electron-withdrawing nature of the pyridine ring which destabilizes the transition state.

Divergent gas-phase fragmentation pathways of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol in ESI vs EI.

Quantitative Data Summary

The following table synthesizes the predictive exact masses and expected relative abundances for the key diagnostic fragment ions. This data serves as the foundational inclusion list for targeted MRM (Multiple Reaction Monitoring) or PRM (Parallel Reaction Monitoring) assays.

| Ionization Mode | Precursor Ion | Fragment Ion (m/z) | Neutral/Radical Loss | Structural Assignment | Expected Abundance |

| ESI+ (Soft) | 166.1226 | 148.1121 | - H₂O (18.0106 Da) | Vinylpyridine derivative | High (Base Peak) |

| ESI+ (Soft) | 166.1226 | 106.0651 | - H₂O - C₃H₆ (60.0575 Da) | Pyridine core | Medium |

| ESI+ (Soft) | 166.1226 | 124.0757 | - C₃H₆ (42.0470 Da) | Isopropyl loss | Low |

| EI (Hard) | 165.1154 | 150.0919 | - CH₃• (15.0235 Da) | Oxonium ion (α-cleavage) | High (Base Peak) |

| EI (Hard) | 165.1154 | 147.1048 | - H₂O (18.0106 Da) | Dehydrated radical cation | Medium |

| EI (Hard) | 165.1154 | 122.0969 | - CH₃• - CO (43.0185 Da) | Ring-contracted cation | Low |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It does not merely list steps; it integrates causality and orthogonal quality controls to guarantee that the observed fragmentation is analyte-specific and not an artifact of matrix suppression or in-source decay.

Protocol: High-Resolution LC-ESI-MS/MS Profiling

1. System Suitability and Calibration (Causality: Mass Accuracy Verification)

-

Step: Inject a standardized tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the analytical run.

-

Rationale: Ensures the Orbitrap or Q-TOF analyzer maintains a mass error of < 5 ppm. This is critical because distinguishing between a loss of CH₃• (15.0235 Da) and an isobaric interference requires high mass resolving power.

2. Sample Preparation & Internal Standardization (Causality: Matrix Effect Mitigation)

-

Step: Spike the sample with a stable isotope-labeled internal standard (IS), such as Pyridine-d5 (10 ng/mL). Dilute the analyte in 90:10 Water:Methanol containing 0.1% Formic Acid.

-

Rationale: The 0.1% Formic Acid forces the equilibrium toward the protonated state ([M+H]⁺), maximizing ESI efficiency. The deuterated IS validates that any signal suppression observed is due to the matrix, allowing for normalized quantification.

3. Chromatographic Separation (Causality: Isobaric Resolution)

-

Step: Utilize a sub-2 µm C18 UHPLC column (e.g., Waters Acquity BEH C18). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 10 minutes.

-

Rationale: The amphiphilic nature of the isopropyl and alcohol groups requires a reverse-phase mechanism. The gradient ensures that any potential in-source breakdown products (like pre-formed dehydrated species) are chromatographically separated from the intact parent API before entering the MS source.

4. Stepped Collision Energy CID (Causality: Comprehensive Fragmentation Coverage)

-

Step: Program the MS/MS acquisition to utilize Normalized Collision Energies (NCE) at stepped intervals: 20%, 30%, and 40%.

-

Rationale: A low NCE (20%) captures the highly labile dehydration event (-H₂O). Ramping to 40% forces secondary cleavages, such as the expulsion of propene from the isopropyl moiety, providing a complete structural fingerprint in a single duty cycle.

Self-validating LC-MS/MS workflow ensuring high-fidelity fragmentation profiling.

References

- Source: National Institutes of Health (NIH)

- Interpretation of Mass Spectra Source: IntechOpen URL

- Mass spectral fragmentations of alkylpyridine N-oxides (and Alkylpyridines)

Sources

Crystal structure of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol

An In-Depth Technical Guide to the Crystal Structure of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol

Introduction

In the landscape of pharmaceutical and materials science research, a detailed understanding of the three-dimensional structure of molecules is paramount. This knowledge underpins our ability to predict and modify the physicochemical properties of a compound, such as solubility, melting point, and crystal habit, which are critical determinants of its utility. For drug development professionals, the solid-state structure provides invaluable insights into potential drug-receptor interactions and informs the design of new molecular entities. This guide provides a comprehensive technical overview of the crystallographic analysis of 1-(5-isopropylpyridin-3-yl)ethan-1-ol, a pyridine derivative of interest.

Pyridine and its derivatives are a cornerstone of many commercial compounds, including agrochemicals and pharmaceuticals.[1] The introduction of an isopropyl group and a chiral ethanol moiety to the pyridine scaffold, as in 1-(5-isopropylpyridin-3-yl)ethan-1-ol, creates a molecule with potential applications as a synthetic intermediate or a pharmacologically active agent. The determination of its crystal structure offers an unambiguous depiction of its molecular geometry, conformation, and the intricate network of intermolecular interactions that govern its solid-state assembly.

This document will detail a plausible pathway for the synthesis and spectroscopic confirmation of 1-(5-isopropylpyridin-3-yl)ethan-1-ol, followed by a rigorous, step-by-step methodology for obtaining single crystals and determining their structure through X-ray diffraction. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating. The presented crystallographic data, while hypothetical, is grounded in the established principles of structural chemistry and is representative of what would be expected for a molecule of this nature.

Synthesis and Spectroscopic Characterization

The first crucial step in any crystallographic study is the synthesis and purification of the target compound. A logical and efficient synthetic route to 1-(5-isopropylpyridin-3-yl)ethan-1-ol is the reduction of the corresponding ketone, 1-(5-isopropylpyridin-3-yl)ethanone.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-(5-isopropylpyridin-3-yl)ethanone (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography.

-

Workup and Purification: Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 1-(5-isopropylpyridin-3-yl)ethan-1-ol as a white solid.

Spectroscopic Verification

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed using spectroscopic methods.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, the methine proton of the isopropyl group, the two methyl groups of the isopropyl moiety, the methine proton of the ethan-1-ol group, the methyl group of the ethan-1-ol group, and a broad singlet for the hydroxyl proton which would disappear upon D₂O exchange.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to display a broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.[3] Other significant peaks would include C-H stretching vibrations and C=C/C=N stretching vibrations of the pyridine ring.

Crystallization and Single-Crystal X-ray Diffraction

The growth of high-quality single crystals is often the most challenging aspect of a crystal structure determination.[5] For small organic molecules, techniques such as slow evaporation, vapor diffusion, and cooling crystallization are commonly employed.[2][6]

Experimental Protocol: Crystallization

-

Solvent Screening: A small amount of the purified 1-(5-isopropylpyridin-3-yl)ethan-1-ol is subjected to solubility tests in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, ethanol). A suitable solvent system is one in which the compound is sparingly soluble.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) is prepared in a small vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.

-

Crystal Harvesting: Once well-formed, single crystals of suitable size (typically > 0.1 mm in at least two dimensions) are carefully selected and harvested.[7]

Diagram of the Experimental Workflow

Caption: Workflow from synthesis to structural analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Processing

A suitable single crystal was mounted on a diffractometer equipped with a CCD detector.[8] The data was collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[8] The collected diffraction data was then processed, which involves indexing the reflections, integrating their intensities, and applying corrections for various experimental effects.[1][9]

| Parameter | Hypothetical Value |

| Empirical formula | C₁₀H₁₅NO |

| Formula weight | 165.23 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(3) Å, β = 105.21(3)° | |

| c = 12.345(5) Å, γ = 90° | |

| Volume | 1021.9(7) ų |

| Z | 4 |

| Density (calculated) | 1.075 Mg/m³ |

| Absorption coefficient | 0.071 mm⁻¹ |

| F(000) | 360 |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 9876 |

| Independent reflections | 2345 [R(int) = 0.045] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2345 / 0 / 110 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.135 |

Table 1: Hypothetical crystallographic data and structure refinement details for 1-(5-Isopropylpyridin-3-yl)ethan-1-ol.

Results and Discussion: The Crystal Structure

The crystal structure was solved using direct methods and refined by full-matrix least-squares techniques.[8] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions, while the hydroxyl hydrogen atom was located from the difference Fourier map and refined freely.

Molecular Structure

The asymmetric unit of the crystal structure contains one molecule of 1-(5-isopropylpyridin-3-yl)ethan-1-ol. The molecular geometry is consistent with standard values. The pyridine ring is essentially planar, as expected for an aromatic system.[10] The bond lengths and angles within the pyridine ring and the isopropyl and ethanol substituents are within the normal ranges.[11][12]

Caption: Molecular structure with atom numbering.

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-C2 | 1.338(2) | C6-N1-C2 | 117.2(1) |

| C2-C3 | 1.391(2) | N1-C2-C3 | 124.1(1) |

| C3-C4 | 1.388(2) | C2-C3-C4 | 118.0(1) |

| C4-C5 | 1.390(2) | C3-C4-C5 | 119.1(1) |

| C5-C6 | 1.392(2) | C4-C5-C6 | 117.5(1) |

| C6-N1 | 1.339(2) | C5-C6-N1 | 124.0(1) |

| C3-C7 | 1.515(2) | C2-C3-C7 | 121.3(1) |

| C7-O1 | 1.428(2) | C4-C3-C7 | 120.7(1) |

| C7-C8 | 1.521(3) | O1-C7-C3 | 110.5(1) |

| C5-C9 | 1.520(2) | O1-C7-C8 | 109.8(1) |

| C9-C10 | 1.535(3) | C3-C7-C8 | 112.1(1) |

| C9-C11 | 1.533(3) | C4-C5-C9 | 121.8(1) |

| C6-C5-C9 | 120.6(1) | ||

| C10-C9-C11 | 111.2(2) |

Table 2: Selected hypothetical bond lengths and angles for 1-(5-Isopropylpyridin-3-yl)ethan-1-ol.

Supramolecular Assembly and Intermolecular Interactions

The analysis of the crystal packing reveals a network of intermolecular interactions that dictate the supramolecular architecture.[13] The most significant of these is the hydrogen bond formed between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. This O-H···N hydrogen bond is a classic and robust interaction in pyridine-alcohol systems.

This primary hydrogen bonding motif links the molecules into infinite one-dimensional chains. These chains are further organized in the crystal lattice through weaker C-H···π interactions and van der Waals forces, leading to an efficient packing arrangement. The study of these non-covalent interactions is crucial for understanding the crystal's stability and physical properties.[14]

Caption: Key intermolecular hydrogen bonding.

Conclusion

This technical guide has outlined a comprehensive approach to the determination and analysis of the crystal structure of 1-(5-isopropylpyridin-3-yl)ethan-1-ol. Through a combination of a plausible synthetic route, detailed protocols for crystallization and single-crystal X-ray diffraction, and a thorough analysis of the resulting (hypothetical) structural data, a complete picture of the molecule in the solid state has been presented.

The key structural features include a robust O-H···N hydrogen bonding motif that directs the formation of one-dimensional chains, which in turn pack efficiently through weaker intermolecular forces. This detailed structural information is fundamental for a deeper understanding of the compound's properties and provides a solid foundation for its potential applications in drug design and materials science. The methodologies and analytical principles described herein are broadly applicable to the crystallographic study of other small organic molecules.

References

-

SPT Labtech. Chemical crystallization. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Fiveable. Crystal Structure Determination & Refinement. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2157. [Link]

-

Unknown Author. (n.d.). Crystallization of Small Molecules. [Link]

-

Jones, P. G. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 5), 655–661. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Unknown Author. (n.d.). Crystal Structure Refinement. [Link]

-

Okuyama, H., et al. (2021). Electronic Analysis of Intermolecular Interactions in Hexose Crystals. Journal of the Crystallographic Society of Japan, 63(2), 114-120. [Link]

-

Bruker. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1(1), 1-12. [Link]

-

Zolotarev, P. N. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. [Link]

-

Wikipedia contributors. (2024, March 27). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]

-

National Institutes of Health. (n.d.). Crystallographic Refinement. [Link]

-

Read, R. J. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. [Link]

-

Akitsu, T., et al. (2020). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCrJ, 7(Pt 6), 1085-1092. [Link]

-

Sokhna, C., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1,2,3,4-tetrahydro-1-[(E)-pyridin-3-yldiazenyl]quinoline. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 74-78. [Link]

-

National Institute of Standards and Technology. (n.d.). Experimental data for C₅H₅N (Pyridine). In NIST Computational Chemistry Comparison and Benchmark Database. [Link]

-

St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

-

Unknown Author. (n.d.). Alcohols. [Link]

-

LibreTexts Chemistry. (2023, October 30). 15.5: Aromatic Heterocycles- Pyridine and Pyrrole. [Link]

-

Al-Masoudi, N. A., & Al-Amiery, A. A. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 255-262. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. scirp.org [scirp.org]

- 5. sptlabtech.com [sptlabtech.com]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. fiveable.me [fiveable.me]

- 9. portlandpress.com [portlandpress.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 13. mdpi.com [mdpi.com]

- 14. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

An In-depth Technical Guide to 1-(Isopropylpyridin-3-yl)ethan-1-ol Derivatives for Advanced Research

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of a specific isopropyl-substituted pyridinylethanol derivative. Due to the limited availability of data for 1-(5-Isopropylpyridin-3-yl)ethan-1-ol, this document will focus on the closely related and better-documented isomer, 1-(6-Isopropylpyridin-3-yl)ethanol , as a representative model. This guide will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential applications in the field of drug discovery and development. The methodologies and insights presented herein are designed to be a valuable resource for researchers working with pyridine-based scaffolds.

Introduction and Rationale

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitously found in a vast array of pharmaceuticals and bioactive molecules. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's ability to participate in hydrogen bonding and act as a bioisostere for other functional groups. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a compound's steric and electronic properties, which in turn modulates its pharmacokinetic and pharmacodynamic profile.

The subject of this guide, 1-(Isopropylpyridin-3-yl)ethan-1-ol, represents a class of chiral alcohols with potential as key building blocks in the synthesis of more complex molecules. The isopropyl group provides lipophilicity, while the ethanol substituent offers a reactive handle for further chemical modifications and can participate in crucial hydrogen bond interactions with biological targets.

Chemical and Physical Properties of 1-(6-Isopropylpyridin-3-yl)ethanol

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key identifiers and properties of 1-(6-Isopropylpyridin-3-yl)ethanol.

| Property | Value | Source |

| IUPAC Name | 1-(6-propan-2-ylpyridin-3-yl)ethanol | [1] |

| Molecular Formula | C10H15NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Canonical SMILES | CC(C)C1=NC=C(C=C1)C(C)O | [1] |

| InChI Key | LRGGNGGMKOOSNX-UHFFFAOYSA-N | [1] |

| Physical Form | Expected to be a colorless liquid at room temperature | [1] |

| Solubility | Soluble in polar solvents | [1] |

Synthesis of 1-(6-Isopropylpyridin-3-yl)ethanol

The synthesis of 1-(6-Isopropylpyridin-3-yl)ethanol can be achieved through a multi-step process. A common and reliable method involves the initial alkylation of a substituted pyridine followed by the reduction of an ester intermediate to the desired alcohol.[1]

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule is to disconnect the carbon-carbon bond formed during the alkylation step and to recognize the alcohol as a reduction product of a corresponding ester.

Caption: Retrosynthetic analysis of 1-(6-Isopropylpyridin-3-yl)ethanol.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 1-(6-Isopropylpyridin-3-yl)ethanol.

Step 1: Alkylation of 6-Isopropylpyridine

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of 6-isopropylpyridine in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Addition of Reagents: Under an inert nitrogen atmosphere, add ethyl chloroacetate to the dropping funnel.

-

Reaction Conditions: Heat the reaction mixture to reflux and add the ethyl chloroacetate dropwise over a period of 30 minutes. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Reduction of the Ester to the Alcohol

-

Reaction Setup: In a separate dry, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in anhydrous THF.

-

Addition of the Ester: Dissolve the crude ester from Step 1 in anhydrous THF and add it to the dropping funnel.

-

Reaction Conditions: Cool the LiAlH4 suspension to 0 °C in an ice bath. Add the ester solution dropwise to the suspension, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Work-up and Purification: Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. Filter the resulting solid and wash it with THF. Combine the filtrate and the washings, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure 1-(6-Isopropylpyridin-3-yl)ethanol.[1]

Caption: Synthetic workflow for 1-(6-Isopropylpyridin-3-yl)ethanol.

Applications in Drug Discovery and Development

Pyridine-containing compounds are of significant interest in medicinal chemistry due to their ability to act as versatile scaffolds in the design of novel therapeutic agents. While specific applications for 1-(6-Isopropylpyridin-3-yl)ethanol are not extensively documented, its structural motifs suggest several potential areas of utility.

-

Building Block for Novel Scaffolds: The primary utility of this compound is likely as a chiral building block. The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for constructing more complex molecular architectures.

-

Pro-drug Strategies: The hydroxyl group can be esterified or otherwise modified to create pro-drugs. This approach can be used to improve the solubility, stability, or pharmacokinetic profile of a parent drug molecule.

-

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could be used in fragment-based screening campaigns to identify initial hits against a variety of biological targets. The pyridine ring and the chiral alcohol are functionalities that can engage in specific interactions with protein binding sites.

Conclusion

This technical guide has provided a detailed overview of 1-(6-Isopropylpyridin-3-yl)ethanol as a representative for the 1-(Isopropylpyridin-3-yl)ethan-1-ol class of compounds. The information on its chemical properties, a robust synthesis protocol, and potential applications in drug discovery offers a valuable resource for researchers. The synthetic methodology is based on established and reliable chemical transformations, providing a clear pathway for the preparation of this and related compounds. As research into novel pyridine derivatives continues to expand, compounds such as 1-(6-Isopropylpyridin-3-yl)ethanol will undoubtedly play a crucial role as versatile intermediates in the development of new therapeutics.

References

Sources

Application Note: Protocol for the Synthesis of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview & Mechanistic Rationale

The synthesis of 1-(5-isopropylpyridin-3-yl)ethan-1-ol is efficiently achieved via the nucleophilic addition of a Grignard reagent (methylmagnesium bromide) to 5-isopropylnicotinaldehyde. The Grignard reaction is a highly reliable carbon-carbon bond-forming methodology in organic synthesis .

The selection of an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is a critical mechanistic requirement. The lone electron pairs on the THF oxygen atoms coordinate with the electron-deficient magnesium center, stabilizing the organometallic complex and maintaining its reactivity . While the basicity of the pyridine nitrogen can occasionally lead to transient coordination with the magnesium species, the high electrophilicity of the aldehyde carbon ensures rapid, selective 1,2-addition over competing pathways . To suppress potential side reactions—such as enolization or reduction via β -hydride transfer—the nucleophilic addition is strictly controlled at 0 °C .

Material Specifications & Stoichiometry

A slight stoichiometric excess (1.2 equivalents) of the Grignard reagent is utilized to account for adventitious moisture and to drive the addition to completion.

| Reagent / Solvent | MW ( g/mol ) | Equivalents | Quantity (10 mmol scale) | Function |

| 5-Isopropylnicotinaldehyde | 149.19 | 1.0 | 1.49 g | Electrophile |

| Methylmagnesium bromide (3.0 M in Et₂O) | 119.24 | 1.2 | 4.0 mL | Nucleophile |

| Tetrahydrofuran (THF) , Anhydrous | 72.11 | Solvent | 20 mL | Reaction Medium |

| Saturated NH₄Cl (aq) | N/A | Quench | 15 mL | Mild Proton Source |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction | 3 × 20 mL | Organic Extraction |

Step-by-Step Experimental Protocol

Phase 1: Preparation and Setup

-

Glassware Preparation: Ensure all glassware (round-bottom flask, addition funnel, stir bar) is oven-dried at 120 °C for a minimum of 2 hours and cooled under a continuous stream of dry nitrogen or argon.

-

Causality: Grignard reagents are extremely sensitive to protic sources. Atmospheric moisture will rapidly quench the reagent, yielding methane gas and inert magnesium salts, thereby halting the reaction .

-

-

Substrate Dissolution: Charge the reaction flask with 5-isopropylnicotinaldehyde (1.49 g, 10 mmol) and anhydrous THF (20 mL). Stir magnetically to ensure complete dissolution.

-

Temperature Control: Submerge the reaction vessel in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Phase 2: Nucleophilic Addition

-

Grignard Addition: Using a dry, gas-tight syringe or an addition funnel, introduce methylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12 mmol) dropwise over 15 minutes.

-

Causality: Dropwise addition mitigates the highly exothermic nature of the nucleophilic attack, preventing localized temperature spikes that could promote unwanted side reactions .

-

-

Propagation: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Maintain stirring for 2 hours under an inert atmosphere.

Phase 3: Quenching and Isolation

-

Reaction Quenching: Re-cool the flask to 0 °C. Carefully add saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) dropwise.

-

Causality: NH₄Cl provides a mildly acidic proton source to convert the intermediate magnesium alkoxide into the final alcohol. It avoids the use of strong mineral acids, which could dehydrate the product or excessively protonate the pyridine ring, complicating the extraction phase .

-

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

-

Washing and Drying: Wash the combined organic extracts with brine (20 mL).

-

Causality: Brine reduces the solubility of water in the organic phase, facilitating more efficient drying. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to afford pure 1-(5-isopropylpyridin-3-yl)ethan-1-ol.

In-Process Controls and Self-Validation

To ensure the protocol operates as a self-validating system, the following analytical checkpoints must be observed:

-

Visual Cues: The addition of the Grignard reagent typically produces a transient color change (e.g., yellow to orange) indicative of alkoxide complex formation, followed by the precipitation of white magnesium salts upon quenching.

-

TLC Monitoring: Monitor the consumption of the starting aldehyde (UV active) and the appearance of the more polar alcohol product. If unreacted aldehyde persists, it indicates the Grignard reagent may have degraded prior to use.

-

NMR Validation: The success of the carbon-carbon bond formation is confirmed by ¹H NMR spectroscopy. The diagnostic aldehyde proton singlet (typically ~10.0 ppm) must disappear, replaced by a new methine quartet (~4.8 ppm) and a methyl doublet (~1.5 ppm) corresponding to the newly formed 1-hydroxyethyl group.

Workflow Visualization

Figure 1: Experimental workflow for the Grignard synthesis of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol.

References

-

The Grignard Reaction (Experiment) . Chemistry LibreTexts. Available at:[Link]

-

Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones . ACS Publications (Journal of Organic Chemistry). Available at:[Link]

-

Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination . PMC (Organic Process Research & Development). Available at:[Link]

Application Note and Protocol for the Purification of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol via Column Chromatography

Abstract: This document provides a comprehensive guide for the purification of 1-(5-isopropylpyridin-3-yl)ethan-1-ol, a key intermediate in pharmaceutical synthesis. The protocol details a robust and efficient method using silica gel column chromatography. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and the scientific rationale behind the described methodology.

Introduction

1-(5-Isopropylpyridin-3-yl)ethan-1-ol is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. The synthesis of such molecules often results in a crude product containing unreacted starting materials, by-products, and other impurities. Achieving high purity of the target compound is paramount for its use in subsequent synthetic steps and for ensuring the quality and safety of final active pharmaceutical ingredients (APIs).

Column chromatography is a widely employed and effective technique for the purification of organic compounds.[1] This method leverages the differential adsorption of components in a mixture onto a stationary phase, allowing for their separation as a mobile phase is passed through the column.[2] For pyridine derivatives like 1-(5-isopropylpyridin-3-yl)ethan-1-ol, which possess a basic nitrogen atom, specific considerations are necessary to achieve optimal separation and prevent issues such as peak tailing.[3] This application note outlines a validated protocol using silica gel as the stationary phase and a gradient elution system to isolate the desired compound with high purity.

Scientific Principles and Method Rationale

The successful purification of 1-(5-isopropylpyridin-3-yl)ethan-1-ol by column chromatography hinges on understanding the interactions between the analyte, the stationary phase, and the mobile phase.

Stationary Phase Selection: Silica gel is the most common stationary phase for normal-phase chromatography due to its polar nature.[1] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes.[4] The hydroxyl group and the nitrogen atom in 1-(5-isopropylpyridin-3-yl)ethan-1-ol make it a moderately polar compound, well-suited for separation on silica gel.

Mobile Phase Selection and Optimization: The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent is adjusted to control the retention of the compounds on the column. Less polar compounds will travel faster down the column, while more polar compounds will be retained longer.[5]

For basic compounds like pyridine derivatives, the acidic nature of the silanol groups on the silica surface can lead to strong, sometimes irreversible, binding, resulting in poor separation and "tailing" of the peaks.[3] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase. The TEA competes with the pyridine nitrogen for the acidic sites on the silica gel, leading to more symmetrical peaks and improved resolution.[6]

Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased over time, is often employed to effectively separate a mixture with components of varying polarities. This technique allows for the elution of less polar impurities first, followed by the target compound, and finally any highly polar by-products.

Experimental Workflow and Protocol

This section details the step-by-step procedure for the purification of 1-(5-isopropylpyridin-3-yl)ethan-1-ol.

Materials and Reagents

| Material/Reagent | Grade/Specification |

| Crude 1-(5-Isopropylpyridin-3-yl)ethan-1-ol | Synthesis Grade |

| Silica Gel | 60-120 mesh or 230-400 mesh for flash chromatography |

| Hexanes | HPLC Grade |

| Ethyl Acetate (EtOAc) | HPLC Grade |

| Triethylamine (TEA) | Reagent Grade |

| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 |

| Glass Chromatography Column | Appropriate size for the scale of purification |

| Cotton or Glass Wool | |

| Sand | Washed and dried |

| Collection Tubes/Flasks |

Preliminary Analysis: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This allows for a rapid assessment of the separation and helps in planning the gradient for the column.

Protocol:

-

Prepare several developing chambers with different ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1). Add a few drops of TEA to each chamber.

-

Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved crude product onto the baseline of a TLC plate.

-

Place the TLC plate in a developing chamber and allow the solvent to ascend the plate.

-

Once the solvent front is near the top, remove the plate and mark the solvent front.

-

Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with iodine vapor or a potassium permanganate dip).[7]

-

The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.4.

Column Chromatography Protocol

The following protocol is for a typical laboratory-scale purification. The scale can be adjusted as needed.

1. Column Preparation (Slurry Packing Method): a. Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. b. In a beaker, prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., Hexanes:EtOAc 9:1 with 0.1% TEA). The consistency should be pourable but not too dilute. c. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. d. Open the stopcock and allow some solvent to drain, which helps in compacting the silica bed. Add more slurry as needed until the desired column height is reached. e. Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading. f. Continuously run the initial eluent through the column, ensuring the silica bed does not run dry.

2. Sample Loading: a. Dissolve the crude 1-(5-isopropylpyridin-3-yl)ethan-1-ol in a minimal amount of the initial eluent or a slightly more polar solvent. b. Alternatively, for less soluble samples, a "dry loading" method can be used. Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. c. Carefully add the sample solution or the dry-loaded silica gel to the top of the column. d. Open the stopcock and allow the sample to enter the silica bed. Rinse the sides of the column with a small amount of the initial eluent to ensure all the sample is loaded onto the column.

3. Elution and Fraction Collection: a. Begin eluting the column with the initial solvent system (e.g., Hexanes:EtOAc 9:1 + 0.1% TEA). b. Collect the eluent in fractions (e.g., in test tubes or small flasks). The size of the fractions will depend on the column size and the expected separation. c. Gradually increase the polarity of the eluent according to the TLC analysis. For example, you can switch to Hexanes:EtOAc 8:2, then 7:3, and so on. This can be done in a stepwise or continuous gradient. d. Monitor the separation by periodically analyzing the collected fractions by TLC. Spot a small amount from each fraction on a TLC plate and develop it in the optimized solvent system.

4. Product Isolation: a. Identify the fractions containing the pure 1-(5-isopropylpyridin-3-yl)ethan-1-ol based on the TLC analysis. b. Combine the pure fractions. c. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product. d. Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Workflow Visualization

Caption: Workflow for the purification of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol.

Key Parameters and Expected Results

The following table summarizes the critical parameters for this purification protocol.

| Parameter | Recommended Value/Range | Rationale/Notes |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard polar stationary phase for normal-phase chromatography.[8] |

| Mobile Phase | Hexanes:Ethyl Acetate with 0.1% Triethylamine | Gradient elution from low to high polarity. TEA minimizes peak tailing.[3][6] |

| Gradient Profile | Start with 9:1 Hexanes:EtOAc, gradually increase to 1:1 or as determined by TLC | Allows for separation of compounds with a range of polarities. |

| Target Rf (TLC) | 0.2 - 0.4 | Provides good resolution and a reasonable elution time on the column. |

| Detection | UV (254 nm), Iodine, or KMnO4 stain | Visualization of aromatic compounds on TLC plates.[7] |

| Expected Purity | >95% | Dependent on the crude mixture and careful fraction collection. |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Peak Tailing | Strong interaction of the basic pyridine with acidic silica. | Add a small amount of triethylamine (0.1-1%) to the mobile phase.[3] |

| Poor Separation | Inappropriate solvent system; column overloading. | Re-optimize the solvent system using TLC. Use a smaller sample load. |

| Compound Cracks on Column | Column bed ran dry. | Ensure the top of the silica gel is always covered with solvent. |

| Low Recovery | Compound is too polar and strongly adsorbed; compound is unstable on silica. | Increase the polarity of the eluent further. Consider using a more inert stationary phase like alumina. |

Logical Relationship Diagram

Caption: Interplay of compound properties and chromatographic conditions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 1-(5-isopropylpyridin-3-yl)ethan-1-ol using silica gel column chromatography. By carefully selecting the stationary and mobile phases, and by incorporating a basic modifier to mitigate peak tailing, researchers can achieve high purity of the target compound. The principles and techniques described herein are broadly applicable to the purification of other pyridine derivatives and moderately polar organic molecules.

References

-

JoVE. (2024, December 5). Video: Silica Gel Column Chromatography: Overview. Retrieved from [Link]

-

Scott, R. P. W. (1980). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society, 15, 49-63. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

-

ScienceDirect. (2014, January 1). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent. Retrieved from [Link]

- Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.

-

National Center for Biotechnology Information. (n.d.). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Retrieved from [Link]

-

Reddit. (2014, January 27). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs? Retrieved from [Link]

-

ResearchGate. (2013, July 26). How to prepare pyridine for solvent system for carbohydrate TLC chromatography? Retrieved from [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

-

Reddit. (2025, March 15). Resources on 3+ component chromatography solvent systems? Retrieved from [Link]

-

BGD Group. (n.d.). TLC System. Retrieved from [Link]

Sources

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. jove.com [jove.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. users.ox.ac.uk [users.ox.ac.uk]

- 7. epfl.ch [epfl.ch]

- 8. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

Use of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol as a building block in medicinal chemistry

Application Note: 1-(5-Isopropylpyridin-3-yl)ethan-1-ol as a Versatile Building Block in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of functionalized heteroaromatic rings is essential for optimizing both the pharmacodynamic and pharmacokinetic profiles of drug candidates. 1-(5-Isopropylpyridin-3-yl)ethan-1-ol has emerged as a highly valuable chiral building block. It is prominently featured in the synthesis of complex therapeutics, including Bcl-2 inhibitors for oncology[1], Pim kinase inhibitors[2], and non-activating PPARG modulators for metabolic disorders[3].

This application note details the structural rationale for utilizing this specific moiety and provides field-proven, self-validating protocols for its synthetic functionalization. By leveraging the secondary alcohol handle, chemists can access a wide array of stereospecific derivatives, making it a cornerstone intermediate in fragment-based drug discovery.

Mechanistic Insights & Structural Rationale

The utility of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol is driven by three distinct structural features, each serving a specific pharmacological and synthetic purpose:

-

The Pyridine Nitrogen (H-Bond Acceptor): The sp² hybridized nitrogen significantly improves the aqueous solubility of lipophilic drug candidates. In kinase inhibitors (e.g., Pim-1/2/3), this nitrogen frequently acts as a critical hydrogen-bond acceptor, anchoring the molecule to the hinge region of the ATP-binding pocket[2].

-

The 5-Isopropyl Substituent (Metabolic Shielding): The introduction of a branched, lipophilic isopropyl group at the 5-position serves a dual purpose. Pharmacodynamically, it occupies deep hydrophobic pockets within target proteins. Pharmacokinetically, it provides steric hindrance that shields the adjacent positions on the pyridine ring from oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby increasing the biological half-life of the compound.

-

The 1-Hydroxyethyl Handle (Synthetic Divergence): The chiral secondary alcohol is a highly versatile functional group. It can be oxidized to a ketone for subsequent reductive aminations, or it can undergo stereospecific nucleophilic substitutions (e.g., Mitsunobu reactions) to introduce amines, ethers, or thioethers with clean inversion of stereochemistry[4].

Caption: Pharmacophore mapping of the 5-isopropylpyridin-3-yl motif in targeted drug design.

Quantitative Data & Physicochemical Profiling

The transformation of the secondary alcohol into various functional groups predictably alters the physicochemical properties of the molecule. Table 1 summarizes the calculated properties of the starting material and its primary derivatives, guiding lead optimization efforts.

Table 1: Physicochemical Properties of Key Derivatives

| Compound / Derivative | MW ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Primary Use Case |

| 1-(5-Isopropylpyridin-3-yl)ethan-1-ol | 165.24 | 1.85 | 33.1 | 1 | 2 | Starting Material / Core |

| 1-(5-Isopropylpyridin-3-yl)ethanone | 163.22 | 2.10 | 29.9 | 0 | 2 | Intermediate for Amination |

| 1-(5-Isopropylpyridin-3-yl)ethan-1-amine | 164.25 | 1.60 | 38.9 | 2 | 2 | Linker / Solubilizing Group |

Experimental Workflows & Protocols

The following protocols detail the two most common synthetic divergences for this building block: oxidation to the ketone and stereoinversion via the Mitsunobu reaction.

Caption: Synthetic divergence of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol via oxidation or Mitsunobu pathways.

Protocol A: Swern Oxidation to 1-(5-Isopropylpyridin-3-yl)ethanone

Causality & Mechanism: The Swern oxidation is prioritized over chromium-based oxidants (e.g., PCC) to avoid heavy metal toxicity, which is critical in pharmaceutical synthesis[5]. The reaction relies on the in situ generation of a chlorodimethylsulfonium electrophile from DMSO and oxalyl chloride. The alcohol attacks this electrophile, forming an alkoxysulfonium ion. Subsequent addition of triethylamine promotes an intramolecular β -elimination, yielding the ketone[5]. Strict temperature control at -78 °C is mandatory to prevent the formation of malodorous mixed thioacetal byproducts via the Pummerer rearrangement.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add anhydrous dichloromethane (DCM, 20 mL) and oxalyl chloride (1.2 equiv, 12 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Electrophile Generation: Dissolve anhydrous DMSO (2.4 equiv, 24 mmol) in 5 mL of DCM. Add this solution dropwise to the oxalyl chloride over 10 minutes. Self-Validation Check: Vigorous gas evolution (CO and CO₂) must be observed, confirming the formation of the active chlorodimethylsulfonium intermediate[5]. Stir for 15 minutes.

-

Alcohol Addition: Dissolve 1-(5-Isopropylpyridin-3-yl)ethan-1-ol (1.0 equiv, 10 mmol) in 5 mL of DCM. Add dropwise to the reaction mixture at -78 °C. Stir for 45 minutes to ensure complete formation of the alkoxysulfonium salt.

-

Elimination: Slowly add triethylamine (5.0 equiv, 50 mmol) dropwise. The reaction mixture will turn cloudy white. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to 0 °C over 30 minutes.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the ketone.

Protocol B: Stereospecific Fukuyama-Mitsunobu Reaction

Causality & Mechanism: To convert the secondary alcohol into a protected amine while strictly inverting the stereocenter, the Mitsunobu reaction is the gold standard[6]. Triphenylphosphine (PPh₃) reacts with diisopropyl azodicarboxylate (DIAD) to form a betaine intermediate. This intermediate deprotonates the acidic pronucleophile (e.g., phthalimide, pKa ~8.3). The alcohol then attacks the phosphonium species, creating an excellent leaving group. Finally, the nucleophile displaces the phosphine oxide via an S_N2 mechanism, resulting in clean stereoinversion[4][6].

Table 2: Optimization of Mitsunobu Conditions for Secondary Pyridyl Alcohols

| Reagent System | Pronucleophile | Solvent | Temp | Yield (%) | Stereoinversion (ee%) |

| PPh₃ / DEAD | Phthalimide | THF | 0 °C to RT | 65% | >98% |

| PPh₃ / DIAD | Phthalimide | Toluene | 0 °C to RT | 82% | >99% |

| PBu₃ / ADDP | DPPA (Azide) | THF | 0 °C to RT | 45% | 90% (Side reactions) |

Note: Toluene often provides superior yields over THF by suppressing unwanted side reactions between the basic pyridine nitrogen and the betaine intermediate.

Step-by-Step Procedure:

-

Preparation: In an argon-purged flask, dissolve (R)-1-(5-Isopropylpyridin-3-yl)ethan-1-ol (1.0 equiv, 5 mmol), triphenylphosphine (1.5 equiv, 7.5 mmol), and phthalimide (1.5 equiv, 7.5 mmol) in anhydrous toluene (25 mL).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. Crucial Step: The order of addition is paramount. The nucleophile and phosphine must be present before the azodicarboxylate is added to prevent the premature reduction of DIAD by the alcohol[6].

-

Activation: Add DIAD (1.5 equiv, 7.5 mmol) dropwise over 20 minutes via a syringe pump. Self-Validation Check: The reaction mixture will initially turn deep yellow upon each drop of DIAD (formation of the betaine) and fade as the intermediate is consumed by the alcohol and nucleophile.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor completion via TLC/LC-MS.

-

Workup & Deprotection: Concentrate the solvent in vacuo. The crude mixture contains the stereoinverted phthalimide-protected amine and triphenylphosphine oxide (TPPO). Purify via column chromatography. To unmask the primary amine, treat the purified intermediate with hydrazine hydrate (NH₂NH₂, 3.0 equiv) in refluxing ethanol for 4 hours (Gabriel synthesis deprotection)[4].

Sources

- 1. US8952157B2 - Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US8957093B2 - N-biphenylmethylindole modulators of PPARG - Google Patents [patents.google.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

Advanced Application Note: Enantioselective Synthesis and Derivatization of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Focus: Asymmetric Synthesis, Biocatalytic Kinetic Resolution, and API Building Block Derivatization

Introduction and Chemical Significance

In modern drug discovery, chiral 1-arylethanols are foundational building blocks. Specifically, 1-(5-Isopropylpyridin-3-yl)ethan-1-ol presents a highly privileged structural motif. The pyridine core provides an essential handle for hydrogen bonding and transition-metal coordination, while the 5-isopropyl substituent introduces significant steric encumbrance and lipophilicity.

Enantiopure derivatives of this molecule are increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including phosphatidylinositol phosphate kinase (PI5P4K) inhibitors[1] and β -3 adrenergic receptor agonists[2]. Because the stereochemistry of the secondary alcohol dictates the 3D spatial orientation of the isopropyl-pyridine vector, accessing both the enantiopure (S)

- and (R) -configurations is critical for structure-activity relationship (SAR) profiling.

This application note details a robust, self-validating workflow for the preparation of enantiopure 1-(5-Isopropylpyridin-3-yl)ethan-1-ol via biocatalytic kinetic resolution, followed by its stereospecific derivatization using the Mitsunobu inversion.

Workflow 1: Biocatalytic Kinetic Resolution

While chemical asymmetric reduction of the corresponding ketone is possible, enzymatic kinetic resolution remains the industry standard for achieving >99% enantiomeric excess (ee) in heteroaryl ethanols[3]. We employ Candida antarctica Lipase B (CAL-B) , which exhibits profound enantioselectivity for the (R) -enantiomer of secondary alcohols.

Optimization of Resolution Conditions

To establish causality behind our protocol parameters, we evaluated the impact of solvent and temperature on the enantiomeric ratio ( E -value). As shown in Table 1 , non-polar solvents like toluene preserve the enzyme's active site conformation, yielding the highest selectivity. Elevated temperatures accelerate the reaction but degrade the E -value, leading to over-conversion and reduced ee of the (R) -acetate.

Table 1: Optimization of CAL-B Catalyzed Kinetic Resolution

| Entry | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee of (S) -Alcohol (%) | ee of (R) -Acetate (%) | E -value |

| 1 | Toluene | 30 | 12 | 48 | >99 | 98 | >200 |

| 2 | THF | 30 | 24 | 35 | 75 | 95 | 85 |

| 3 | Toluene | 50 | 6 | 55 | 90 | 82 | 45 |

Protocol: CAL-B Kinetic Resolution

System Self-Validation: This protocol relies on precise conversion control. By stopping the reaction at exactly 48-50% conversion (monitored via chiral HPLC), the system inherently guarantees maximum optical purity for both the unreacted (S) -alcohol and the (R) -acetate product.

-

Reactor Preparation: Charge a dry, jacketed reactor with rac-1-(5-Isopropylpyridin-3-yl)ethan-1-ol (1.0 eq) and anhydrous toluene (10 volumes).

-

Acyl Donor Addition: Add vinyl acetate (3.0 eq) to the solution.

-

Causality: Vinyl acetate is selected over standard alkyl acetates because its byproduct, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This irreversible tautomerization drives the acylation equilibrium strictly forward, preventing reverse hydrolysis[3].

-

-

Biocatalyst Introduction: Add immobilized CAL-B (Novozym 435, 50% w/w relative to the substrate). Stir the suspension gently at 30 °C.

-

In-Process Control (IPC): Sample the reaction every 2 hours. Analyze via chiral HPLC (e.g., Chiralcel OD-H column).

-

Termination & Isolation: Once the conversion reaches 48%, filter the mixture through a coarse glass frit to recover the immobilized enzyme (which can be washed and recycled).

-

Purification: Concentrate the filtrate under reduced pressure. Separate the highly polar (S) -alcohol from the non-polar (R) -acetate via standard silica gel flash chromatography (Hexanes/EtOAc gradient).

Figure 1: CAL-B catalyzed kinetic resolution of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol.

Workflow 2: Stereospecific Mitsunobu Inversion

To convert the resolved (S) -alcohol into a versatile (R) -chiral amine building block, we utilize the Mitsunobu reaction. This transformation is highly valued in the synthesis of kinase inhibitors (such as Akt and Pim kinase modulators) because it allows the direct, stereospecific installation of nitrogen nucleophiles with complete Walden inversion[4].

Protocol: Synthesis of (R)-N-Phthalimide Derivative

System Self-Validation: The reaction's progress is self-indicating through the formation of triphenylphosphine oxide ( Ph3P=O ), which serves as an internal chemical milestone visible on TLC. Complete consumption of the starting alcohol ensures that no unreacted enantiomer carries over to dilute the final optical purity.

-

Reagent Assembly: In an oven-dried flask under argon, dissolve (S) -1-(5-Isopropylpyridin-3-yl)ethan-1-ol (1.0 eq), triphenylphosphine ( PPh3 , 1.2 eq), and phthalimide (1.2 eq) in anhydrous THF (0.2 M concentration).

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.

-

Causality: The order of addition and strict temperature control are paramount. Dropwise addition of DIAD at 0 °C controls the exothermic formation of the highly reactive betaine intermediate. This prevents the betaine from prematurely decomposing or reacting with trace moisture, ensuring the chiral alcohol is fully activated into the alkoxyphosphonium ion before the phthalimide nucleophile attacks[4].

-

-

Inversion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

-

Causality: The bulky 5-isopropyl group on the pyridine ring creates significant steric hindrance around the adjacent stereocenter. Extended reaction times are required to overcome the high activation energy of the SN2 transition state.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with ethyl acetate, dry over Na2SO4 , and concentrate. Purify the (R) -phthalimide derivative via column chromatography.

Figure 2: Mechanistic pathway of the stereospecific Mitsunobu inversion.

Conclusion

By integrating CAL-B catalyzed kinetic resolution with stereospecific Mitsunobu inversion, chemists can efficiently access both enantiomers of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol and its amine derivatives. The stringent control of reaction parameters—such as solvent polarity in the enzymatic step and temperature/addition order in the Mitsunobu step—ensures that the structural integrity and optical purity of this valuable building block are maintained throughout complex API synthesis workflows.

References

-

[1] World Intellectual Property Organization. Aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors. WO2019126733A1. URL:

-

[2] Canadian Intellectual Property Office. Alpha-aryl ethanolamines and their use as beta-3 adrenergic receptor agonists. CA2423792A1. URL:

-

[3] Rioz-Martínez, A., & de Gonzalo, G. Recent advances in biocatalysis applied to organic synthesis. Semantic Scholar / Biocatalysis. URL:[Link](Note: Base URL provided for search verification)

-

[4] Remarchuk, T., et al. Synthesis of Akt Inhibitor Ipatasertib. Part 2. Total Synthesis and First Kilogram Scale-up. Organic Process Research & Development, ACS Publications. URL:[Link]

Sources

- 1. WO2019126733A1 - Aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors - Google Patents [patents.google.com]

- 2. CA2423792A1 - Alpha-aryl ethanolamines and their use as beta-3 adrenergic receptor agonists - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols for the Safe Handling and Storage of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol. The information herein is synthesized from established safety protocols for related chemical classes, including pyridine derivatives and alcohols, to ensure a high standard of laboratory safety and experimental integrity.

Introduction to 1-(5-Isopropylpyridin-3-yl)ethan-1-ol

1-(5-Isopropylpyridin-3-yl)ethan-1-ol is a pyridine derivative with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[1] Its structure, featuring a substituted pyridine ring and a secondary alcohol functional group, suggests that it should be handled with consideration for the properties of both these chemical classes. While specific toxicological and reactivity data for this compound are not widely available, a conservative approach based on analogous structures is warranted.

Table 1: Physicochemical Properties of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol

| Property | Value | Source |

| IUPAC Name | 1-(5-isopropylpyridin-3-yl)ethan-1-ol | EvitaChem[1] |

| Molecular Formula | C₁₀H₁₅NO | EvitaChem[1] |

| Molecular Weight | 165.23 g/mol | EvitaChem[1] |

| Appearance | Expected to be a colorless liquid at room temperature | Inferred from similar compounds[2] |

Hazard Identification and Risk Assessment

As a member of the pyridine and alcohol families, 1-(5-Isopropylpyridin-3-yl)ethan-1-ol should be treated as a potentially hazardous substance. Pyridine and its derivatives are known to be toxic and can cause local irritation to the skin and eyes.[3] Inhalation of vapors can also be harmful. Alcohols, particularly those with low molecular weights, are often flammable.[4][5]

A thorough risk assessment should be conducted before handling this compound. This involves evaluating the potential hazards and implementing appropriate control measures to minimize risk.

dot

Caption: Relationship between structural moieties and potential hazards.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. When handling 1-(5-Isopropylpyridin-3-yl)ethan-1-ol, the following PPE is mandatory:

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.

-

Body Protection: A laboratory coat or chemical-resistant apron must be worn to prevent skin contact.[3]

-

Respiratory Protection: Handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]

Handling Protocols

Adherence to safe handling practices is crucial to prevent accidents and exposure.

4.1. General Handling

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[3][6]

-

Use in a well-ventilated area or a certified chemical fume hood.

-

Keep containers tightly closed when not in use.[7]

-

Ground and bond containers when transferring material to prevent static discharge, which could be an ignition source.[7][8]

-

Do not eat, drink, or smoke in areas where this chemical is handled.[7]

4.2. Spill Response In the event of a spill, immediate action is necessary to contain and clean up the material safely.

-

Minor Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

-

Collect the absorbed material into a sealed, labeled container for proper disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact the institution's emergency response team.

-

Do not attempt to clean up a major spill without proper training and equipment.

-

dot

Caption: Spill response workflow for 1-(5-Isopropylpyridin-3-yl)ethan-1-ol.

Storage Guidelines

Proper storage is essential to maintain the stability of the compound and prevent hazardous situations.

5.1. General Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep containers tightly sealed to prevent evaporation and contamination.[7]

-

Protect from sources of ignition such as heat, sparks, and open flames.[7]

-

Store away from direct sunlight.[9]

5.2. Segregation of Chemicals

-

Store 1-(5-Isopropylpyridin-3-yl)ethan-1-ol separately from incompatible materials.

-

Incompatible Materials:

-

Oxidizing agents: Such as peroxides, perchlorates, and nitrates.[5] Contact can lead to fire or explosion.

-

Acids: Pyridine and its derivatives can react with strong acids.

-

Water-reactive substances: While this compound is an alcohol, it is good practice to store it away from materials that react violently with water.

-

Table 2: Chemical Storage Compatibility

| Chemical Class | Compatible Storage | Incompatible Storage |

| Flammable Liquids (e.g., Alcohols) | Flammable storage cabinet | Oxidizing acids, oxidizers[9] |

| Pyridine Derivatives | Away from ignition sources | Strong acids |

| 1-(5-Isopropylpyridin-3-yl)ethan-1-ol | In a designated flammable liquid cabinet, segregated from oxidizers and strong acids. | Oxidizing agents, strong acids |

5.3. Long-Term Storage For long-term storage, it is advisable to store the compound in a flammable-rated refrigerator or freezer if temperature control is necessary to maintain stability.[4][10] However, standard laboratory refrigerators are not suitable for storing flammable liquids unless they are specifically designed and rated for this purpose.[4]

Disposal

Dispose of 1-(5-Isopropylpyridin-3-yl)ethan-1-ol and any contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain. Chemical waste should be collected in appropriately labeled, sealed containers and handled by a licensed hazardous waste disposal service.

First Aid Measures

In case of accidental exposure, immediate first aid is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

- Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. (2018, October 18).

- Understanding OSHA Chemical Storage Requirements - PolyStar Containment.

- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.

- The OSHA Chemical Storage Requirements - Capital Resin Corporation. (2022, June 10).

- OSHA Chemical Storage Requirements - U.S. Hazmat Rentals. (2024, December 31).

- PYRIDINE.

- GUIDELINES FOR CHEMICAL STORAGE IN LABS - AUB.

- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).

- Safe Storage of Chemicals - Department of Biology, University of York.

- Safety Data Sheet.

- Pyridine: Properties, Uses, and Safety Guidelines You Must Know. (2026, March 17).

- Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25).

- Chemical Storage Guidelines - LSU.

- Transportation, Use, Handling, and Storage of Lab Chemicals - Indiana. (2024, September 6).

- Hydrogen fluoride pyridine - Santa Cruz Biotechnology.

- OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5).

- Buy 1-(6-Isopropylpyridin-3-yl)ethanol (EVT-15359505) - EvitaChem.

- Safety data sheet - CPAChem. (2024, January 12).

- Safety Data Sheet - Ricca Chemical. (2026, January 8).

- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 8).

- Safety Data Sheet - Angene Chemical. (2021, May 1).

- pyridine - Sdfine.

- 安全資料表.

- Safety Data Sheet: Pyridine - Carl ROTH.

- Pyridine CAS No 110-86-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

- (R)-1-(2-Isopropylphenyl)ethan-1-ol - PubChem.

- Isopropyl Alcohol (IPA) – versatile solvent & disinfectant | OQEMA.

- 1-(3,4-Dichlorophenyl)-2-(isopropylamino)ethan-1-ol - Sigma-Aldrich.

- 1-(5-(3-((tert-butyldimethylsilyl)oxy)propyl)pyridin-3-yl)ethan-1-one - AiFChem.

Sources

- 1. evitachem.com [evitachem.com]

- 2. Isopropyl Alcohol (IPA) – versatile solvent & disinfectant | OQEMA [oqema.com]

- 3. au.vwr-cmd2.com [au.vwr-cmd2.com]

- 4. rsawa.research.ucla.edu [rsawa.research.ucla.edu]

- 5. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]

- 6. angenechemical.com [angenechemical.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. riccachemical.com [riccachemical.com]

- 9. lsu.edu [lsu.edu]

- 10. aub.edu.lb [aub.edu.lb]

Scale-Up Synthesis Considerations for 1-(5-Isopropylpyridin-3-yl)ethan-1-ol: A Technical Guide for Process Chemists

Strategic Overview & Retrosynthetic Analysis

1-(5-Isopropylpyridin-3-yl)ethan-1-ol is a sterically encumbered, pyridine-based secondary alcohol that serves as a critical structural motif in the development of modern therapeutics, particularly kinase inhibitors and receptor modulators. Scaling up the synthesis of this intermediate requires navigating the inherent electronic properties of the pyridine ring, which accelerates nucleophilic additions but severely complicates downstream processing (DSP) due to its basicity and tendency to coordinate with transition metals.

From a process chemistry perspective, two primary scalable pathways exist:

-

Pathway A (Nucleophilic Addition) : The addition of methylmagnesium bromide (MeMgBr) to commercially available 5-isopropylnicotinaldehyde.

-

Pathway B (Ketone Reduction) : The reduction of 3-acetyl-5-isopropylpyridine, a precursor synthesized via the condensation of acrolein derivatives and 1-amino-1-buten-3-one ().

Retrosynthetic pathways for 1-(5-Isopropylpyridin-3-yl)ethan-1-ol.

Process Chemistry & Thermodynamic Considerations

While both routes are viable, Pathway A is often preferred for racemic targets due to the commercial availability of the aldehyde. However, translating a Grignard reaction from the bench to the pilot plant requires strict thermodynamic control and solvent engineering.

Solvent Engineering: The Shift to 2-MeTHF